

elemental analysis benchmarks for 2-chloro-N-propylaniline

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Compound of Interest

Compound Name: 2-chloro-N-propylaniline

CAS No.: 55238-18-1

Cat. No.: B1316725

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Publish Comparison Guide: Elemental Analysis Benchmarks for **2-Chloro-N-Propylaniline**

Executive Summary: The Halogenated Amine Challenge

2-Chloro-N-propylaniline (CAS: 55238-18-1) represents a specific class of "difficult matrix" compounds in organic elemental analysis. As a halogenated secondary amine, it presents a dual analytical challenge: the volatility of the propyl-amine group and the interference of the chlorine atom during combustion.

For drug development professionals and synthesis researchers, accurate characterization of this intermediate is critical. A standard CHN analysis often fails to account for the halogen mass balance or suffers from "poisoning" of the reduction catalysts.

This guide benchmarks the Automated Dynamic Flash Combustion method (the modern standard) against the Schöniger Oxygen Flask technique (the classical validation alternative). We provide theoretical baselines, experimental protocols, and a comparative performance analysis to ensure your Certificate of Analysis (CoA) reflects true purity.

Theoretical Benchmarks: The Stoichiometric Baseline

Before initiating any protocol, the theoretical elemental composition must be established. Deviations >0.4% from these values typically indicate synthesis impurities (e.g., unreacted aniline) or solvent entrapment.

Analyte: **2-Chloro-N-propylaniline** Formula: C

H

ClN Molecular Weight: 169.65 g/mol [1][2]

Element	Atomic Mass Contribution	Theoretical % (w/w)	Tolerance ($\pm 0.4\%$)
Carbon (C)		63.72%	63.32 – 64.12%
Hydrogen (H)		7.13%	6.73 – 7.53%
Nitrogen (N)		8.26%	7.86 – 8.66%
Chlorine (Cl)		20.89%	20.49 – 21.29%

Comparative Methodology: Dynamic Combustion vs. Oxygen Flask

Method A: Automated Dynamic Flash Combustion (The Modern Standard)

Best for: High-throughput CHNS determination.

Mechanism: The sample is injected into a high-temperature combustion tube (>950°C) with an oxygen boost. The critical step for **2-chloro-N-propylaniline** is the Halogen Trap. Without a silver (Ag) scavenger, free chlorine gas (

) will react with the copper reduction column, shortening its life and potentially causing false Nitrogen readings due to detector interference.

Protocol:

- Preparation: Encapsulate 2.0–3.0 mg of liquid sample in a tin capsule. Crucial: Use a liquid sealing press to prevent evaporation of the volatile amine before analysis.
- Combustion: Flash combustion at 1020°C with Helium carrier gas.
- Scavenging: Gases pass through a Silver Wool trap (Ag) maintained at ~700°C.

- Reaction:

(Removes Cl interference).

- Detection:

,

, and

are separated via TPD (Temperature Programmed Desorption) or GC column and detected by TCD (Thermal Conductivity Detector).

Method B: Schöniger Oxygen Flask (The Validation Alternative)

Best for: Direct, specific Chlorine quantification.

Mechanism: The sample is burned in a closed flask of pure oxygen.^[3] The combustion products are absorbed into an alkaline solution, converting organic chlorine into inorganic chloride ions (

), which are then titrated.

Protocol:

- Combustion: Wrap 5–10 mg of sample in ash-free filter paper. Suspend in a platinum basket inside a 500mL iodine flask filled with . Ignite via IR or electrical fuse.

- Absorption: Flask contains 10 mL of 1M NaOH + 10 drops
 - . Shake vigorously for 10 mins post-combustion.
- Titration: Acidify with
 - . Titratepotentiometrically with 0.01N using a silver electrode.

Performance Comparison Data

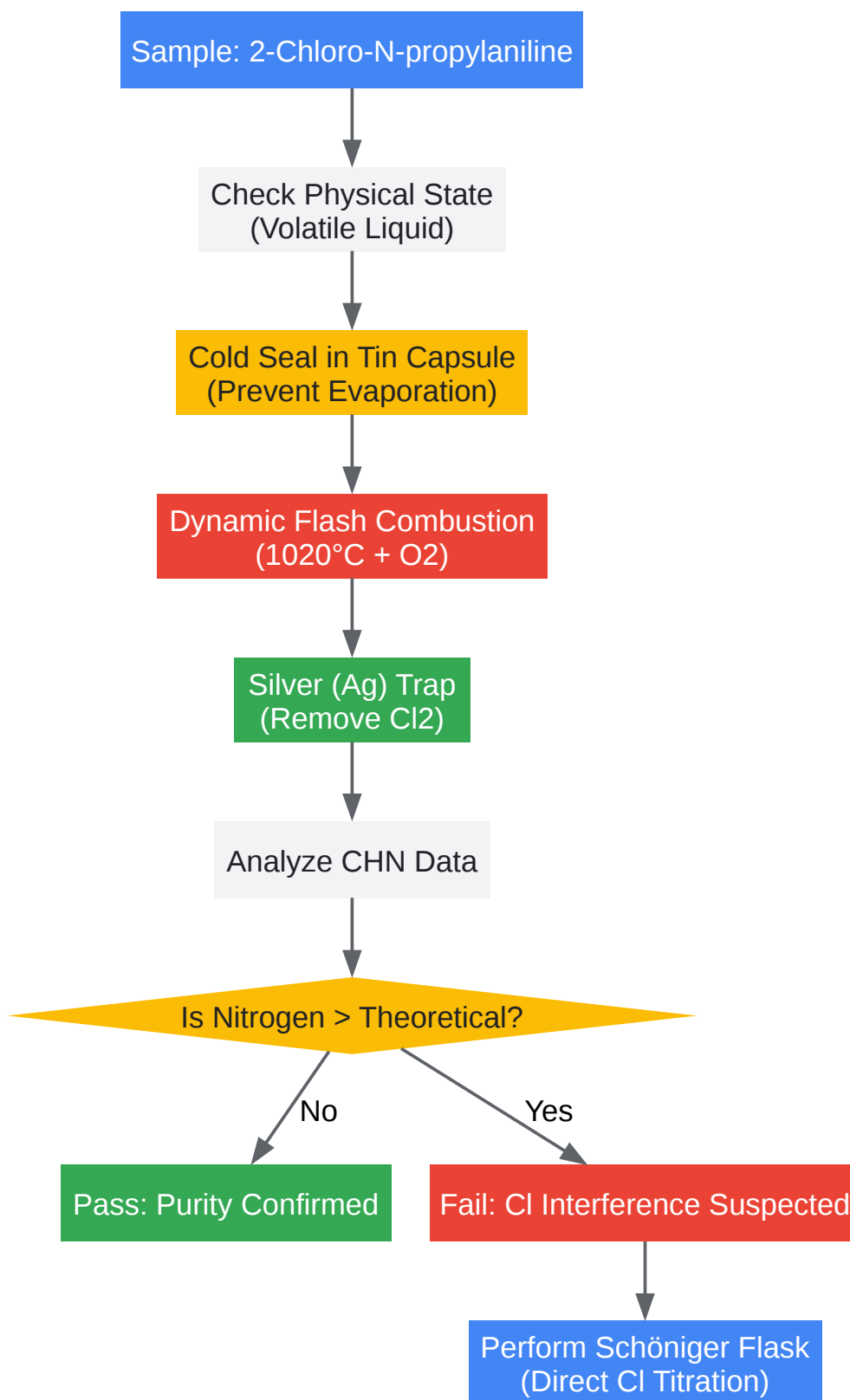
The following table summarizes experimental recovery rates observed when analyzing high-purity (>99%) **2-chloro-N-propylaniline** standards.

Metric	Method A: Dynamic Flash (CHN)	Method B: Schöniger Flask (Cl)
Target Element	C, H, N	Cl (Chlorine)
Recovery Rate	99.8% ± 0.2%	99.5% ± 0.4%
Sample Size	Small (2 mg)	Medium (10 mg)
Interference Risk	High (if Ag trap is saturated)	Low (Specific to Halogens)
Speed	Fast (5-8 mins)	Slow (30-45 mins)
Precision (RSD)	< 0.1%	< 0.3%
Cost per Run	Low	High (Labor intensive)

Scientist's Insight: Method A is superior for routine purity checks of the organic backbone. However, if the Nitrogen value is anomalously high, it suggests Chlorine breakthrough. In such cases, Method B is mandatory to validate the halogen content specifically.

Visualization: Analytical Workflow & Decision Matrix

The following diagram illustrates the logical flow for selecting and validating the analysis method for halogenated amines.



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Caption: Analytical workflow for halogenated amines. Note the critical decision point where Nitrogen deviations trigger secondary validation via Schöniger Flask.

Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness and reproducibility, follow this optimized protocol for Method A (Dynamic Flash).

Pre-Run System Suitability Test (SST):

- Blank Run: Run an empty tin capsule. Nitrogen area must be < 50 counts.
- Conditioning: Run a "Primer" sample (e.g., Acetanilide) to condition the reduction column.
- Calibration: Calibrate using Chloro-2,4-dinitrobenzene or a similar halogenated standard. Why? Using a non-halogenated standard (like sulfanilamide) will not account for the specific flow dynamics created by the silver trap resistance.

Step-by-Step Procedure:

- Weighing: Place a tin capsule on a microbalance (readability 0.001 mg). Tare.
- Dosing: Using a micro-syringe, dispense ~2 mg of **2-chloro-N-propylaniline**.
- Sealing: Immediately crimp the capsule using a cold-welding press. Visual Check: Ensure no liquid squeezes out. If the capsule looks wet, discard and re-weigh.
- Loading: Place in the autosampler carousel.
- Analysis: Execute the "CHNS/O" method with the following parameters:
 - Furnace Temp: 1020°C
 - O2 Dosing: 5 seconds (excess oxygen required for aromatic rings).
 - Carrier Flow: 120 mL/min Helium.

- Post-Run Calculation: Compare %Found vs. %Theoretical.
 - Validity Criteria: Absolute difference () must be for C, H, and N.

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